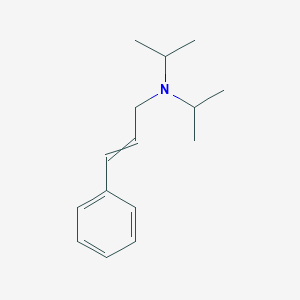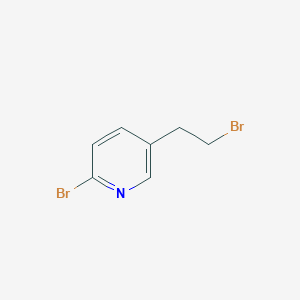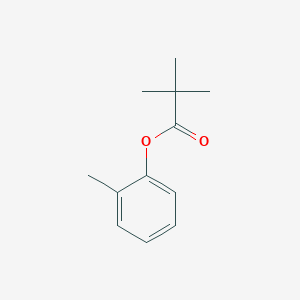
N,N-Bisisopropyl-3-phenyl-2-propenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bisisopropyl-3-phenyl-2-propenamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone, with two isopropyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bisisopropyl-3-phenyl-2-propenamine can be achieved through several methods. One common approach involves the allylic amination of allylic alcohols with primary or secondary amines in the presence of a catalytic amount of palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) and a stoichiometric amount of tin(II) chloride in tetrahydrofuran (THF) at 50°C . This method allows for the regioselective formation of the desired allylic amine.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bisisopropyl-3-phenyl-2-propenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
N,N-Bisisopropyl-3-phenyl-2-propenamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Wirkmechanismus
The mechanism of action of N,N-Bisisopropyl-3-phenyl-2-propenamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N-Bisisopropyl-3-phenyl-2-propenamine can be compared with other similar compounds, such as:
N,N-diisopropyl-2-phenylprop-2-en-1-amine: This compound has a similar structure but differs in the position of the phenyl group.
N,N-diisopropyl-3-phenylprop-2-yn-1-amine: This compound has a triple bond instead of a double bond in the prop-2-en-1-amine backbone.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C15H23N |
|---|---|
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3 |
InChI-Schlüssel |
QOHVOTFSKSSADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC=CC1=CC=CC=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)

![2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester](/img/structure/B8676045.png)

![tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)









